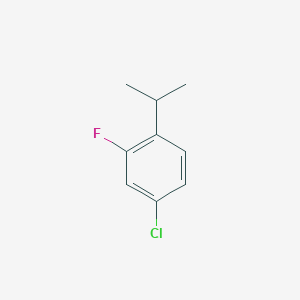
4-Chloro-2-fluoro-1-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-1-isopropylbenzene is an aromatic compound with a benzene ring substituted by chlorine, fluorine, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-1-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting isopropylbenzene can then undergo halogenation to introduce the chlorine and fluorine substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. For example, starting with fluorobenzene, chlorination can be carried out using chlorine gas in the presence of a catalyst. The isopropyl group can be introduced via Friedel-Crafts alkylation, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-1-isopropylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The halogen atoms (chlorine and fluorine) can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
EAS: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Scientific Research Applications
4-Chloro-2-fluoro-1-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-1-isopropylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorotoluene: Similar structure but with a methyl group instead of an isopropyl group.
4-Chloro-2-fluoroanisole: Contains a methoxy group instead of an isopropyl group.
4-Chloro-2-fluorobenzaldehyde: Contains an aldehyde group instead of an isopropyl group.
Uniqueness
4-Chloro-2-fluoro-1-isopropylbenzene is unique due to the presence of both chlorine and fluorine substituents along with an isopropyl group, which can influence its reactivity and interactions in chemical reactions. This combination of substituents can lead to unique properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C9H10ClF |
|---|---|
Molecular Weight |
172.63 g/mol |
IUPAC Name |
4-chloro-2-fluoro-1-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10ClF/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 |
InChI Key |
LNFBLPMQLGTYSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















